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molecular formula C9H9N3O2 B8413664 2-Oxiranylmethyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

2-Oxiranylmethyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No. B8413664
M. Wt: 191.19 g/mol
InChI Key: OFUPPEYVWJNAAK-UHFFFAOYSA-N
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Patent
US08252810B2

Procedure details

After dissolving 2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS 6969-71-7) (1.0 g) and epibromohydrin (1.27 ml) in N,N-dimethylformamide (10 ml), sodium hydride (60% in oil) (326 mg) was added and the mixture was stirred at room temperature for 14 hours. Water was added to the reaction mixture, and extraction was performed with ethyl acetate. The organic layer was washed with water and brine in that order and then dried over anhydrous magnesium sulfate. After filtration, the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography. The obtained solid was washed with n-heptane to obtain the title compound (290 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.27 mL
Type
reactant
Reaction Step One
Quantity
326 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[NH:2][C:3](=[O:10])[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.[CH2:11]([CH:13]1[O:15][CH2:14]1)Br.[H-].[Na+].O>CN(C)C=O.C(OCC)(=O)C>[O:15]1[CH2:14][CH:13]1[CH2:11][N:2]1[C:3](=[O:10])[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]2=[N:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N=1NC(N2C1C=CC=C2)=O
Name
Quantity
1.27 mL
Type
reactant
Smiles
C(Br)C1CO1
Name
Quantity
326 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The organic layer was washed with water and brine in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
The obtained solid was washed with n-heptane

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
O1C(C1)CN1N=C2N(C=CC=C2)C1=O
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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